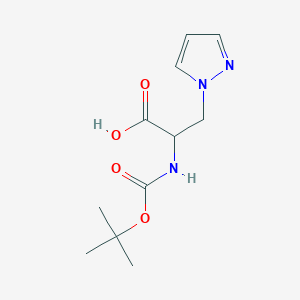
DL-N-Boc-3-pyrazol-1-YL-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-N-Boc-3-pyrazol-1-YL-alanine, also known as (S)-2-(Boc-amino)-3-(1-pyrazolyl)propionic acid, is a compound with the molecular formula C11H17N3O4 and a molecular weight of 255.27 g/mol . This compound is characterized by the presence of a pyrazole ring attached to the alanine backbone, with a tert-butoxycarbonyl (Boc) protecting group on the amino group .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of Boc-D-alanine and pyrazole in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for DL-N-Boc-3-pyrazol-1-YL-alanine are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated synthesizers and continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
DL-N-Boc-3-pyrazol-1-YL-alanine undergoes various chemical reactions, including:
Substitution Reactions: The pyrazole ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Substitution Reactions: Products include substituted pyrazole derivatives.
Deprotection Reactions: The major product is the free amino acid, 3-(1-Pyrazolyl)-D-alanine.
Aplicaciones Científicas De Investigación
DL-N-Boc-3-pyrazol-1-YL-alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of DL-N-Boc-3-pyrazol-1-YL-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function . The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amino acid .
Comparación Con Compuestos Similares
Similar Compounds
Boc-3-(1-Pyrazolyl)-L-alanine: The L-enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
Boc-3-(1-Imidazolyl)-D-alanine: Similar structure but with an imidazole ring instead of a pyrazole ring.
Boc-3-(1-Triazolyl)-D-alanine: Contains a triazole ring, offering different chemical properties and reactivity.
Uniqueness
DL-N-Boc-3-pyrazol-1-YL-alanine is unique due to its specific stereochemistry and the presence of the pyrazole ring, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazol-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)13-8(9(15)16)7-14-6-4-5-12-14/h4-6,8H,7H2,1-3H3,(H,13,17)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQESMEFISORC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=CC=N1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[4-[4-[bis(2-chloroethyl)amino]phenyl]butanoyloxy]ethyl (Z)-octadec-9-enoate](/img/structure/B144179.png)




